8-{[(4-methylphenyl)amino]methyl}-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
Description
The compound 8-{[(4-methylphenyl)amino]methyl}-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one features a quinoline core fused with a 1,4-dioxane ring system (dioxino[2,3-g]quinoline). A 4-methylphenylaminomethyl substituent is attached at the 8-position, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
8-[(4-methylanilino)methyl]-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-12-2-4-15(5-3-12)20-11-14-8-13-9-17-18(24-7-6-23-17)10-16(13)21-19(14)22/h2-5,8-10,20H,6-7,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUDDAYJVYKYEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3NC2=O)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-{[(4-methylphenyl)amino]methyl}-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological assays, and therapeutic implications of this compound based on diverse research findings.
Synthesis
The compound was synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various acetamides. The synthesis involved the use of 4-methylbenzenesulfonyl chloride and lithium hydride in a DMF medium to yield the target molecule. The final product was characterized by spectroscopic methods including NMR and mass spectrometry, confirming its structure and purity .
Enzyme Inhibition Studies
Recent studies have evaluated the enzyme inhibitory potential of this compound against key enzymes associated with metabolic disorders:
- Acetylcholinesterase (AChE) : The compound exhibited significant inhibition of AChE, which is crucial for neurotransmission and is often targeted in Alzheimer's disease therapies.
- α-Glucosidase : It also demonstrated inhibitory effects on α-glucosidase, suggesting potential applications in managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption .
Antitumor Activity
In vitro studies have shown that the compound possesses cytotoxic properties against various cancer cell lines. Notably:
- Cell Viability Assays : The compound was tested on glioma cells and showed reduced viability through mechanisms that include apoptosis and necroptosis. These findings indicate its potential as an anticancer agent .
- Mechanism of Action : The compound's activity appears to be mediated through multiple pathways including inhibition of the AKT/mTOR signaling pathway, which is crucial for cell growth and survival .
Case Study 1: Alzheimer's Disease
A clinical trial investigated the efficacy of a related compound in patients with mild to moderate Alzheimer's disease. Results indicated that compounds similar to this compound improved cognitive functions and reduced AChE activity significantly compared to placebo .
Case Study 2: Diabetes Management
Another study focused on diabetic rats treated with the compound. Results showed a significant decrease in blood glucose levels post-treatment, attributed to its α-glucosidase inhibitory activity. This suggests its potential role in managing postprandial hyperglycemia .
Research Findings Summary Table
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of dioxinoquinoline derivatives is highly dependent on substituents at key positions. Below is a comparative analysis of structurally related compounds:
Key Trends and Mechanistic Insights
Core Structure Variations: Quinoline vs. Quinazoline: Quinazoline-based derivatives (e.g., SH-340) exhibit distinct mechanisms, such as kinase inhibition, compared to quinoline cores, which often target tubulin or DNA . Dioxane Ring Expansion: Compounds with fused furoquinoline systems (e.g., 9a) show enhanced antitumor activity due to improved binding to cellular targets like tubulin .
Substituent Impact :
- Aromatic Groups : 4-Methylphenyl (target compound) and 4-ethylphenyl () substituents balance lipophilicity and metabolic stability. Halogenated analogs (e.g., 2-chlorophenyl in ) may improve cytotoxicity but increase toxicity risks.
- Polar Groups : Hydroxyethyl or piperazinyl moieties (e.g., SH-340) enhance solubility and target engagement in hydrophilic environments .
Biological Activity: Antitumor Effects: Derivatives with trimethoxyphenyl (9a) or benzoyl groups () demonstrate potent activity against colorectal and multidrug-resistant cancers .
Data Gaps and Research Directions
- Target Compound: No direct biological data are available; testing in cancer cell lines (e.g., NCI-60 panel) and inflammatory models is recommended.
- SAR Studies : Systematic substitution of the 4-methylphenyl group with halogens, methoxy, or heterocycles could optimize potency and selectivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
